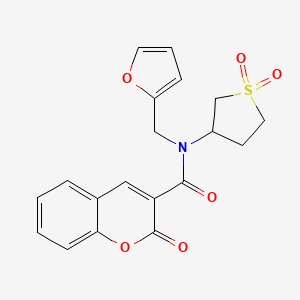![molecular formula C20H22N2O3 B5571542 2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide" involves intricate ring-opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene and 5-amino-3-methyl-1H-pyrazole, highlighting the complexity and precision required in such synthetic processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family, including "2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide", is characterized by sophisticated frameworks. These structures are typically confirmed using techniques like X-ray crystallography, NMR, and MS techniques. For example, Chen, Ye, and Hu (2012) utilized X-ray single crystal diffraction analysis to determine the crystal structures of related compounds, shedding light on the geometric and spatial arrangements that define their molecular architecture (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The reactivity and interaction of such compounds with various reagents and conditions reveal their chemical behavior and potential applications. The synthesis pathways often involve etherification, oximation, and rearrangement processes, which are critical for constructing the complex molecular scaffolding characteristic of these compounds. The study by Thabet et al. (2012) on the synthesis of pyrano[3,4-c]chromene derivatives via Michael addition underlines the diverse chemical reactions these compounds undergo (Thabet, Halawa, El-Nassag, & Hassan, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Heterocyclic compounds, including chromenes and pyridines, are synthesized through various methods, indicating the compound's potential for diverse synthetic applications. For instance, Nizami and Hua (2018) describe the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides from a three-component cyclocoupling reaction, which could be related to the synthetic pathways for the compound (Nizami & Hua, 2018). Similarly, Bacchi et al. (2005) discuss the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, highlighting a method that could be applicable to synthesizing complex structures such as the compound of interest (Bacchi et al., 2005).
Potential Applications in Material Science
The structural features of the compound suggest potential applications in material science, especially in the development of polymers with specific optical properties. For example, Nechifor (2009) synthesized aromatic polyamides with photosensitive coumarin pendent groups, which points towards the use of similar compounds in creating materials with unique photochemical properties (Nechifor, 2009).
Photoreactive Properties for Technological Applications
The presence of chromene and pyridine moieties suggests photoreactive properties, which could be leveraged in the development of photoresponsive materials. The study by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and thermodynamic properties of a novel compound demonstrates the potential for using such heterocyclic compounds in applications requiring light-induced changes in material properties (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-7-3-5-14-8-12(11-25-19(14)18)9-17-15(20(21)23)10-13-4-2-6-16(13)22-17/h3,5,7,10,12H,2,4,6,8-9,11H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKXQKFGSXHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CC3=C(C=C4CCCC4=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)